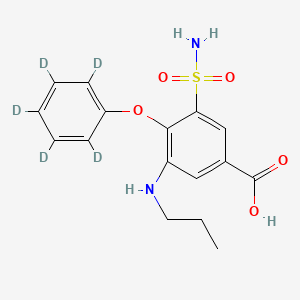
N-Desbutyl-N-propyl Bumetanide-d5
Overview
Description
N-Desbutyl-N-propyl Bumetanide-d5 is a deuterated analogue of N-Desbutyl-N-propyl Bumetanide, which is an impurity of Bumetanide. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic research .
Preparation Methods
The synthesis of N-Desbutyl-N-propyl Bumetanide-d5 involves the deuteration of N-Desbutyl-N-propyl BumetanideThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
N-Desbutyl-N-propyl Bumetanide-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
N-Desbutyl-N-propyl Bumetanide-d5 is widely used in scientific research, including:
Chemistry: It serves as a chemical reference for qualitative and quantitative analysis.
Biology: The compound is used in metabolic studies to trace metabolic pathways.
Medicine: It aids in the study of drug metabolism and pharmacokinetics.
Industry: The compound is utilized in the development of new pharmaceuticals and in environmental research .
Mechanism of Action
The mechanism of action of N-Desbutyl-N-propyl Bumetanide-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed studies of reaction mechanisms and kinetics. The compound’s effects are primarily observed in its ability to inhibit certain enzymes and transporters, which can be studied using various biochemical assays.
Comparison with Similar Compounds
N-Desbutyl-N-propyl Bumetanide-d5 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:
N-Desbutyl-N-propyl Bumetanide: The non-deuterated analogue.
Bumetanide: The parent compound, commonly used as a diuretic.
Deuterated analogues of other sulfonamide compounds: These are used for similar research purposes.
Biological Activity
N-Desbutyl-N-propyl Bumetanide-d5 is a derivative of Bumetanide, a potent diuretic and antihypertensive agent primarily used in the treatment of edema associated with congestive heart failure and renal disease. This article delves into its biological activity, mechanism of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 28395-28-0 |
| Molecular Formula | C16H18N2O5S |
| Molecular Weight | 350.39 g/mol |
| Melting Point | Not Available |
| LogP | Not Available |
This compound is noted for its structural similarity to Bumetanide, featuring a propyl group substitution at the nitrogen atom, which may influence its biological properties and activity.
Bumetanide and its derivatives primarily function as selective inhibitors of the Na+-K+-Cl- cotransporter (NKCC), specifically NKCC1 and NKCC2. The inhibition of these transporters leads to increased excretion of sodium, chloride, and water, thus exerting a diuretic effect.
According to available data, this compound exhibits an IC50 value of approximately 0.68 μM for hNKCC1A and 4.0 μM for hNKCC2A, indicating its potency in inhibiting these transporters .
Pharmacological Effects
-
Diuretic Activity :
- This compound has been shown to effectively promote diuresis by inhibiting sodium reabsorption in the renal tubules.
-
Antihypertensive Effects :
- The compound has potential applications in managing hypertension due to its ability to reduce blood volume through diuresis.
-
Impact on Electrolyte Balance :
- As with other loop diuretics, caution is warranted regarding electrolyte imbalances (e.g., hypokalemia) that may arise from prolonged use.
Case Studies and Experimental Data
-
Stability Studies :
- Research indicates that formulations containing this compound can be affected by environmental factors such as pH and the presence of antioxidants. Formulations maintained at alkaline pH showed reduced formation of nitrosamine impurities, suggesting a pathway for improving the stability and safety profile of Bumetanide formulations .
- Toxicity Studies :
- Comparative Analysis with Other Derivatives :
Properties
IUPAC Name |
4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACFNSGLDGBNP-DKFMXDSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














